(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid
Description
(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is a protected amino acid derivative widely used in peptide synthesis. Its structure features:
- A tert-butoxycarbonyl (Boc) group protecting the amino functionality.
- A (4-hydroxyphenyl) substituent at the β-position.
- A (2R,3R) stereochemical configuration, critical for its biological interactions and synthetic applications.
This compound is valued for its role in constructing peptide backbones with enhanced stability and tailored solubility due to the polar 4-hydroxyphenyl group. Its synthesis requires careful optimization to preserve stereochemistry and functional groups during deprotection steps .
Properties
IUPAC Name |
(2R,3R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19)/t9-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJGIYFYNRRZGU-BXKDBHETSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Boc Protection
-
Reagents : Boc₂O (di-tert-butyl dicarbonate), 4-dimethylaminopyridine (DMAP)
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Conditions : Anhydrous tetrahydrofuran (THF), 0–25°C, 4–12 hours.
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Mechanism : The amino group of D-tyrosine is protected under mild basic conditions to prevent racemization. Anhydrous conditions are critical to avoid hydrolysis of the Boc group.
Chain Elongation and Stereochemical Adjustment
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Aldol Reaction : Reaction of Boc-protected D-tyrosine with acetaldehyde in the presence of a chiral catalyst (e.g., proline-derived organocatalysts) introduces the β-methyl group with (3R) configuration.
Asymmetric Hydrogenation of β-Keto Esters
This method ensures high enantioselectivity through transition-metal catalysis:
Substrate Preparation
Catalytic Hydrogenation
Boc Protection and Hydrolysis
-
Boc Protection : Post-hydrogenation, the amine is protected using Boc₂O/NaHCO₃ in THF.
-
Carboxylic Acid Liberation : Saponification of the ethyl ester with LiOH/THF/H₂O.
Diastereoselective Epoxide Ring-Opening
Epoxide intermediates enable stereocontrol via nucleophilic attack:
Epoxide Synthesis
Enzymatic Resolution of Racemic Mixtures
For industrial-scale production, kinetic resolution offers cost efficiency:
Enzyme Selection
Process Parameters
-
Substrate : Racemic methyl ester of the target compound.
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Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.
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Efficiency : 45–50% conversion with 98% e.e. for (2R,3R)-acid.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (% e.e./d.e.) | Scalability | Key Advantages |
|---|---|---|---|---|
| Chiral Pool | 70–85 | >95 | Moderate | Uses inexpensive starting materials |
| Asymmetric Hydrogenation | 80–90 | >99 | High | Excellent enantiocontrol |
| Epoxide Ring-Opening | 81–93 | >95 | High | Short reaction time |
| Enzymatic Resolution | 45–50 | 98 | Industrial | Low energy input |
Critical Reaction Parameters
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to expose the free amino group, enabling further functionalization.
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
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Mechanism : Acid-catalyzed cleavage of the carbamate bond releases CO₂ and forms the free amine.
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Applications : Essential for sequential peptide synthesis, where selective deprotection avoids side reactions .
Peptide Bond Formation
The deprotected amino group participates in amide bond formation, a cornerstone of peptide synthesis.
-
Coupling Agents :
Reagent Solvent Yield (%) HATU DMF 85–92 EDC/HOBt THF 78–88 DCC CH₂Cl₂ 70–82 -
Stereochemical Integrity : The (2R,3R) configuration ensures minimal epimerization during coupling .
Functional Group Transformations
The hydroxyl and carboxylic acid groups undergo targeted modifications:
Oxidation of the Hydroxyl Group
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acetone.
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Outcome : Converts the hydroxyl group to a ketone, enhancing electrophilicity for nucleophilic attacks.
Esterification of the Carboxylic Acid
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Reagents : Thionyl chloride (SOCl₂) followed by alcohol addition.
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Example : Reaction with methanol yields the methyl ester, improving solubility in organic solvents .
Stereoselective Oxyhomologation
In the presence of ammonia or amines, this compound participates in anti-selective oxyhomologation via the MAC (Metal-Ammonia Complex) methodology:
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Conditions : H-MAC-TBS reagent, methanol, room temperature .
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Diastereoselectivity : Syn/anti ratios ≤10:90, favoring the anti isomer .
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Applications : Synthesis of allophenylnorstatin and epibestatin analogs .
Acylation and Alkylation
The amino and hydroxyl groups serve as nucleophiles in these reactions:
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Acylation : Acetyl chloride or benzoyl chloride in pyridine yields N- or O-acylated derivatives.
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Alkylation : Benzyl bromide under basic conditions forms ether or alkylamine products.
Reduction Reactions
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Reduction of the Carboxylic Acid : Lithium aluminum hydride (LiAlH₄) converts the acid to a primary alcohol.
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Catalytic Hydrogenation : Palladium on carbon (Pd/C) reduces aromatic rings under H₂, though this is less common due to steric hindrance.
Interaction with Biological Targets
The compound modulates enzyme activity through non-covalent interactions:
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Enzyme Inhibition : Hydrogen bonding with the hydroxyl group and hydrophobic interactions with the phenyl ring inhibit proteases like angiotensin-converting enzyme (ACE) .
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Receptor Binding : The Boc group stabilizes interactions with G-protein-coupled receptors (GPCRs).
Comparative Reactivity with Analogues
| Compound | Key Reactivity Differences |
|---|---|
| (2S,3R)-isomer | Lower anti-selectivity in MAC reactions |
| 4-Methoxy-phenyl derivative | Enhanced electron density slows oxidation |
| Non-hydroxylated analogue | Lacks ketone-forming oxidation pathway |
Scientific Research Applications
Key Role as an Intermediate
The compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to participate in the formation of bioactive molecules that can modulate biological pathways effectively.
Case Study: Drug Development
Recent studies have highlighted its application in developing peptide-based therapeutics. For instance, researchers synthesized derivatives of this compound that exhibited enhanced activity against specific targets in neurological pathways, demonstrating its potential in treating conditions such as Alzheimer's disease and Parkinson's disease .
Solid-Phase Peptide Synthesis
(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is extensively used in solid-phase peptide synthesis (SPPS). The Boc protection allows for selective coupling reactions, facilitating the construction of complex peptides with specific functionalities.
Advantages in Peptide Design
The presence of the hydroxyphenyl group enhances the binding interactions of synthesized peptides with their targets, improving their stability and efficacy. This property has been exploited in designing peptides that target specific receptors or enzymes involved in various diseases .
| Feature | Benefit |
|---|---|
| Boc Protection | Allows selective reactions |
| Hydroxy Group | Enhances binding affinity |
Studying Enzyme Interactions
In biochemical research, this compound is valuable for studying enzyme-substrate interactions and protein folding mechanisms. Its ability to engage in hydrogen bonding and π-π interactions makes it an excellent candidate for investigating molecular dynamics within biological systems.
Research Findings
Research has shown that derivatives of this compound can inhibit specific enzymes related to metabolic pathways, providing insights into potential therapeutic targets for drug development .
| Research Focus | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition observed with certain derivatives |
| Protein Interactions | Insights into folding mechanisms provided |
Application in Skincare Products
The compound's properties make it suitable for incorporation into cosmetic formulations aimed at enhancing skin hydration and elasticity. Its hydroxyphenyl group can contribute to antioxidant activity, making it beneficial in anti-aging products.
Market Trends
The cosmetic industry increasingly seeks compounds like this compound for their multifunctional roles in skincare products .
Potential as a Food Additive
There is ongoing research into the use of this compound as a food additive to enhance flavor profiles or as a nutritional supplement. Its safety profile and functional properties make it an attractive candidate for health-focused food products.
Exploratory Studies
Initial studies suggest that incorporating this compound could improve the nutritional value of certain food products while providing health benefits associated with its bioactive properties .
Mechanism of Action
The mechanism of action of (2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
*Estimated based on structural similarity to ; †Calculated from molecular formula.
Key Observations:
Protecting Groups :
- Boc (acid-labile) and Fmoc (base-labile) dictate orthogonal deprotection strategies in solid-phase synthesis. Boc is preferred for stability in basic conditions, while Fmoc allows mild cleavage .
- The 4-hydroxyphenyl group in the target compound enhances polarity compared to phenyl or pyridyl analogs, improving aqueous solubility .
Stereochemistry :
- The (2R,3R) configuration distinguishes it from (2S,3R) or (2R,3S) analogs, affecting binding affinity in enzyme inhibitors (e.g., bestatin analogs) .
Substituent Effects: The 4-hydroxyphenyl group enables hydrogen bonding, influencing peptide conformation and receptor interactions. This contrasts with non-polar phenyl (in ) or heteroaromatic pyridyl (in ) groups.
Biological Activity
(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral amino acid derivative notable for its structural features that enhance its interaction with biological systems. This compound, characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-hydroxyphenyl substituent, has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The molecular formula of this compound is . Its structural components facilitate various biological interactions, making it a versatile compound for drug development and biochemical research.
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes and receptors. The Boc group protects the amino functionality, allowing selective reactions at other functional groups. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, influencing binding affinity and specificity for biological targets .
1. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. It is being investigated as a candidate for treating neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal integrity .
2. Enzyme Inhibition
The compound has shown potential in enzyme inhibition studies, suggesting its role in regulating metabolic pathways. This activity is crucial for understanding its therapeutic implications in metabolic disorders .
3. Pharmaceutical Development
As a building block in synthesizing new drugs, this compound is explored for its ability to serve as a precursor in peptide-based therapeutics. Its structural characteristics allow for modifications that can enhance drug efficacy and specificity .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Neuroprotection : A study demonstrated that derivatives of this compound showed significant neuroprotective effects in vitro, potentially through antioxidant mechanisms .
- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that the compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its role in drug design targeting metabolic disorders.
Applications
The diverse applications of this compound include:
- Medicinal Chemistry : Utilized as an intermediate in synthesizing bioactive compounds.
- Neuroscience Research : Investigated for potential treatments for neurodegenerative diseases.
- Biochemical Studies : Employed in research exploring amino acid metabolism and enzyme interactions .
Comparative Analysis
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Neuroprotective Potential | Yes | Related amino acids |
| Enzyme Inhibition | Yes | Various enzyme inhibitors |
| Role in Drug Development | Precursor for peptide therapeutics | Building blocks for pharmaceuticals |
| Interaction with Biological Targets | Specific binding affinity | Varies with structure |
Q & A
Q. What synthetic methodologies are recommended for achieving high enantiomeric purity of (2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid?
A chemo-enzymatic route using chiral precursors (e.g., serine derivatives) followed by Boc-protection is effective. Key steps include asymmetric hydrogenation or enzymatic resolution to ensure stereochemical fidelity. HPLC monitoring (e.g., Chirobiotic T columns) confirms >99% enantiomeric excess . Solid-phase peptide synthesis (SPPS) can also incorporate the compound into peptide chains while preserving stereochemistry .
Q. Which analytical techniques are critical for verifying the compound’s stereochemistry and purity?
Chiral HPLC with retention time comparisons (e.g., Chirobiotic T columns) and nuclear magnetic resonance (NMR) spectroscopy (particularly - and -NMR) are essential. X-ray crystallography may resolve ambiguous stereochemistry, while mass spectrometry (MS) confirms molecular weight and purity (>98%) .
Q. How should researchers handle storage and stability concerns for this compound?
Store at −20°C under inert gas (e.g., argon) to prevent Boc-group hydrolysis or racemization. Lyophilization is recommended for long-term storage. Monitor stability via TLC or LC-MS before use in sensitive assays .
Advanced Research Questions
Q. What experimental strategies mitigate side reactions during Boc-deprotection in peptide synthesis?
Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize carbocation formation. Optimize reaction time (e.g., 1–2 hours at 0°C) to balance deprotection efficiency and side reactions. Monitor intermediates by LC-MS to detect undesired byproducts (e.g., tert-butyl cations) .
Q. How does stereochemistry influence the compound’s efficacy as a transition-state mimic in enzyme inhibition studies?
The (2R,3R) configuration mimics tetrahedral intermediates in protease catalysis. Compare inhibitory activity of enantiomers using fluorescence-quenching assays (e.g., against BACE1). For example, replacing the hydroxy group with a thioether (e.g., phenylthionorstatine) alters binding affinity due to steric and electronic effects .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Contradictions may arise from varying catalytic systems (e.g., Pd/C vs. enzymatic catalysts) or purification methods (e.g., column chromatography vs. recrystallization). Replicate protocols with controlled parameters (e.g., pH, temperature) and validate yields via quantitative NMR or HPLC .
Q. What role does the 4-hydroxyphenyl moiety play in modulating biological activity?
The phenolic group enhances solubility and participates in hydrogen bonding with enzyme active sites (e.g., BACE1). Structure-activity relationship (SAR) studies can test analogs with halogenated or methylated phenyl groups to evaluate hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
